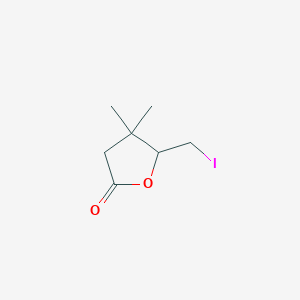

5-(Iodomethyl)-4,4-dimethyloxolan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

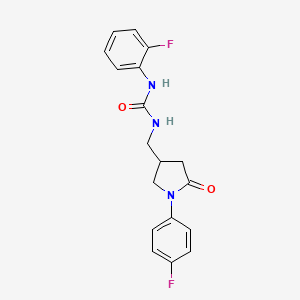

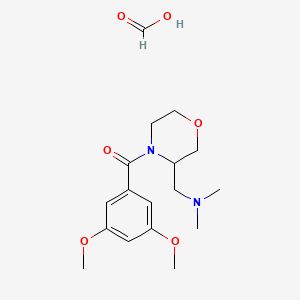

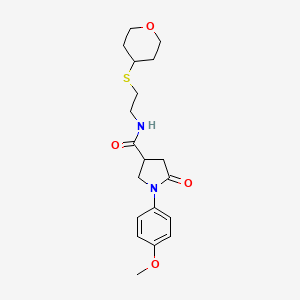

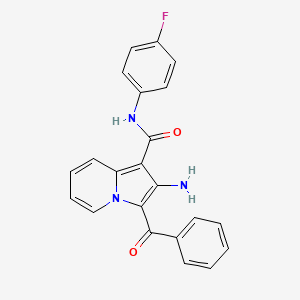

5-(Iodomethyl)-4,4-dimethyloxolan-2-one is a chemical compound with the molecular formula C5H7IO2 . It is related to methane by replacement of one hydrogen atom by an atom of iodine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one involved the reaction of 3-phenyl-4-pentenoic acid with NaHMDS, followed by the addition of p-methoxybenzaldehyde . Another study reported the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines to synthesize 2-fluoroalkyl imidazole derivatives .Molecular Structure Analysis

The molecular structure of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one can be represented by the InChI code1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 . This indicates that the compound contains an iodomethyl group attached to an oxolan-2-one ring.

Scientific Research Applications

Azidoalkenylation of Terminal Alkenes

The compound has been used in the radical azidoalkylation of alkenes . This process involves the preparation of γ-azidosulfones, which are then converted to homoallylic azides using a Julia–Kocienski olefination reaction . This makes the whole process equivalent to the azidoalkenylation of terminal alkenes .

Synthesis of Organic Alkyl Azides

Organic alkyl azides are highly versatile compounds for synthesis . They are unreactive towards a broad range of reaction conditions but, under dedicated conditions, they may become nitrene and aminyl radical precursors . The carboazidation of alkenes represents a particularly attractive method to transform terminal alkenes into functionalized alkyl azides .

Synthesis of Heterocyclic Compounds

Molecular iodine has been used in the synthesis of heteroatom-containing compounds with potential synthetic and biological applications . Iodine-promoted cyclization of tethered heteroatom-containing alkenyl or alkynyl systems has been used to afford heterocyclic compounds .

4. Synthesis of Furans, Pyrroles, and Thiophenes Iodine-promoted cyclization of tethered heteroatom-containing alkynes has been used for the synthesis of furans, pyrroles, and thiophenes . These moieties are widely distributed in a large number of naturally occurring compounds which display a variety of physiological properties .

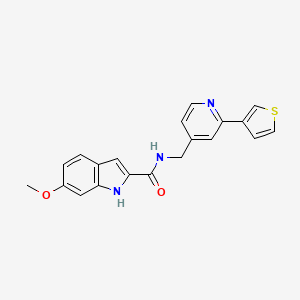

Synthesis of Indoles and Benzo[b]furans

The same iodine-promoted cyclization process has also been used for the synthesis of indoles and benzo[b]furans . These compounds have been found to exhibit in vitro cytotoxicity against KB cells .

Synthesis of Benzo[b]thiophenes

Benzo[b]thiophene analogues prepared through a combination of palladium–mediated coupling and iodine–promoted iodocyclization were found to exhibit tubulin binding activities .

In addition to these applications, the compound finds diverse applications in the creation of numerous organic compounds, including polymers and dyes . However, more research is needed to fully understand and utilize the potential of this compound in various scientific fields.

Safety And Hazards

The compound is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been identified that discuss compounds similar to 5-(Iodomethyl)-4,4-dimethyloxolan-2-one. These include studies on the synthesis of aldehydes and ketones from the oxidation of iodomethyl groups , the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines , and the synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one .

properties

IUPAC Name |

5-(iodomethyl)-4,4-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMIBCXKOSOVNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1CI)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Iodomethyl)-4,4-dimethyloxolan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)

![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)

![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)

![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2401196.png)

![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)

![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)